8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazole ring, in particular, is a key structural feature. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Receptor Affinity and Antidepressant Potential
A novel series of arylpiperazinylalkyl purine-2,4-diones, including compounds structurally related to 8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, has been synthesized and evaluated for their potential in treating depression and anxiety through their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These compounds show a spectrum of receptor activities, with some being identified as potential anxiolytic and antidepressant agents due to their receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological in vivo studies of selected derivatives have highlighted their potential as antidepressant and anxiolytic agents, supported by docking studies that suggest the importance of substituents at specific positions for receptor affinity (Zagórska et al., 2015).
Synthesis and Pharmacological Evaluation
Further research on the synthesis and preliminary pharmacological evaluation of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione has demonstrated their potent ligand activity for the 5-HT(1A) receptor. Specific compounds have shown anxiolytic-like activity and behaved like antidepressants in animal models, indicating their promise for future research into new derivatives with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).
Antiviral Activity of Imidazo[1,2-a]-s-Triazine Nucleosides
The synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and related nucleosides as new classes of purine analogues has been explored for their antiviral activities. These compounds, through a series of chemical syntheses, have shown moderate activity against rhinovirus at nontoxic dosage levels, showcasing the potential of imidazo[2,1-f]purine derivatives in antiviral drug development (Kim et al., 1978).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
6-(2-aminophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-12(2)9-10-24-18(27)16-17(23(4)20(24)28)22-19-25(16)11-13(3)26(19)15-8-6-5-7-14(15)21/h5-8,11-12H,9-10,21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKVTESQXHLZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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